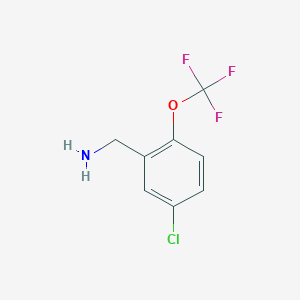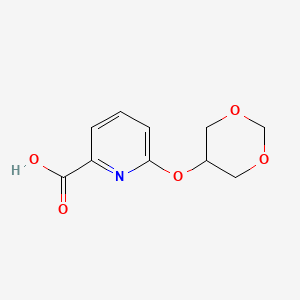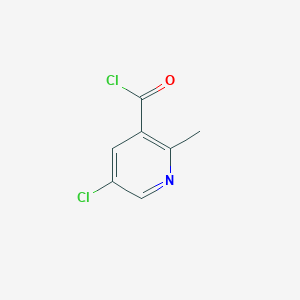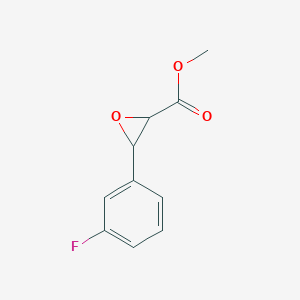
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine
Übersicht
Beschreibung
“(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” is a phenylmethanamine compound containing a trifluoromethoxy group and a chlorine atom . It has a molecular weight of 225.6 . It is also known as CP1 or HCL-227.
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” is 1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 . This indicates that the molecule contains carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.
Physical And Chemical Properties Analysis
“(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Serotonin and Noradrenaline Reuptake Inhibition A novel series of methanamines, including derivatives related to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, demonstrated selective dual serotonin and noradrenaline reuptake pharmacology. These compounds showed promising human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating potential in therapeutic applications (Whitlock, Blagg, & Fish, 2008).
Signal Transduction and Antidepressant Activity Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to the compound of interest, explored their use as serotonin 5-HT1A receptor-biased agonists. These compounds, through signal transduction assays, showed a preference for ERK1/2 phosphorylation, high 5-HT1A receptor affinity, and demonstrated potential as antidepressant drug candidates due to robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Catalytic Applications in Organic Synthesis Compounds such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, structurally related to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, have been developed for their photocytotoxic properties. These complexes showed significant photocytotoxicity in red light and were used for cellular imaging, indicating their potential in medical diagnostics and therapy (Basu et al., 2014).
Synthesis of N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methanamine Derivatives The synthesis of N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methanamine derivatives through isocyanide-based four-component reactions showcased the versatility of methanamine derivatives in organic synthesis. This research highlights the potential of such compounds in the development of new chemical entities (Ramazani, Rezaei, & Ahmadi, 2012).
Safety and Hazards
The safety data sheet for “(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” suggests that it should be handled with care. Users should avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn, and in case of inadequate ventilation, respiratory protection should be worn .
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through the trifluoromethoxy group, which is known to enhance binding affinity in many drugs .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine
Pharmacokinetics
The presence of the trifluoromethoxy group may influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .
Result of Action
The molecular and cellular effects of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s activity .
Eigenschaften
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHWYYMKYZFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676445 | |
| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine | |
CAS RN |
874821-50-8 | |
| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)





![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)




